(E)-6-Oxohept-4-enal
Description
(E)-6-Oxohept-4-enal is an α,β-unsaturated aldehyde characterized by a conjugated double bond (C4–C5) in the E configuration and a ketone group at the sixth carbon. This structure confers reactivity typical of enals, such as susceptibility to nucleophilic attack at the carbonyl group and participation in conjugation-driven reactions.
Properties
CAS No. |
163000-36-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(E)-6-oxohept-4-enal |
InChI |
InChI=1S/C7H10O2/c1-7(9)5-3-2-4-6-8/h3,5-6H,2,4H2,1H3/b5-3+ |
InChI Key |
GKXYEPZYPUSEJJ-HWKANZROSA-N |
SMILES |
CC(=O)C=CCCC=O |
Isomeric SMILES |
CC(=O)/C=C/CCC=O |
Canonical SMILES |
CC(=O)C=CCCC=O |
Synonyms |
4-Heptenal, 6-oxo-, (4E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (E)-6-Oxohept-4-enal, enabling comparative analysis of functional group effects, reactivity, and physicochemical behavior:
Ethyl 6-Methyl-4-oxohept-6-enoate
- Structure: Features a 4-oxohept-6-enoate backbone with a methyl group at C6 and an ethyl ester at C1 .
- Key Differences: The ester group (vs. aldehyde in this compound) reduces electrophilicity at C1, altering reactivity toward nucleophiles.
- Applications : Esters like this are often intermediates in synthetic organic chemistry, particularly in cyclization or condensation reactions.
(4E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide
- Structure : Contains a 6-methylhept-4-enamide chain linked to a substituted benzyl group .
- Key Differences :
- The amide group (vs. aldehyde) enhances hydrogen-bonding capacity, increasing solubility in polar solvents.
- The aromatic substituent may confer biological activity (e.g., antioxidant or receptor-binding properties).
- Applications : Amides with aromatic moieties are common in pharmaceuticals and natural product derivatives.
Hexachlorocyclohexane Homologs
- Structure : Chlorinated cyclohexane derivatives with varying chlorine substitution patterns .
- Key Differences :
- The fully saturated cyclohexane ring (vs. linear enal) and chlorine substituents result in high hydrophobicity and environmental persistence.
- Lack of conjugated double bonds reduces reactivity compared to this compound.
- Applications: Historically used as pesticides, though many are now restricted due to toxicity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Reactivity Trends :
- This compound’s aldehyde group makes it more reactive in condensation reactions (e.g., aldol addition) compared to the ester or amide analogs .
- Conjugation between the double bond and carbonyl groups enhances stability but may also facilitate photochemical degradation.
Biological and Environmental Impact :
- Amide derivatives (e.g., the compound in ) are less volatile and more likely to exhibit bioactivity than aldehydes or esters.
- Chlorinated analogs like HCHs highlight the environmental risks associated with halogenated compounds, underscoring the need for greener alternatives .
Synthetic Utility: Ethyl 6-methyl-4-oxohept-6-enoate’s ester group is advantageous in controlled reactions (e.g., Claisen condensations), whereas this compound’s aldehyde may require stabilization to prevent side reactions.
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